![molecular formula C12H10ClNO2 B1428681 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 956141-90-5](/img/structure/B1428681.png)

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Vue d'ensemble

Description

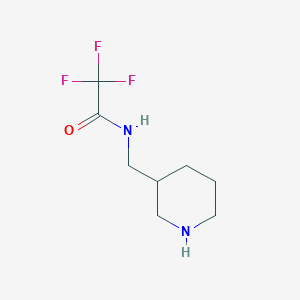

5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is a chemical compound with the molecular formula C12H14ClN . It is also known as 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride .

Molecular Structure Analysis

The molecular weight of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is 244.16 . The InChI Key and other structural details are not available in the sources I found .Other physical and chemical properties such as boiling point, linear structure formula, and more are not available in the sources I found .

Applications De Recherche Scientifique

- Summary : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was developed . This involves the reaction between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors .

- Method : The reaction was carried out in the presence of p-TSA as the acid catalyst in EtOH as the reaction medium under reflux conditions .

- Results : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .

- Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Synthesis of diverse spiro-imidazo pyridine-indene derivatives

Biological potential of indole derivatives

- Summary : The 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide, which was generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline, afforded novel 6’‘-ethyl 2’-methyl-5’‘-(aryl)-7’‘-methyl-2,3’‘-dioxo-6’,10b’-dihydro-2’H,3’‘H,5’H,5’‘H-dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline-1’,2’‘-thiazolo[3,2-a]pyrimidine]-2’,6’'-dicarboxylate derivatives in moderate yields .

- Method : The structures of all the products were characterized thoroughly by NMR, IR, HRMS together with X-ray crystallographic analysis .

- Results : The spirooxindole skeleton represents ubiquitous structural motifs which are prevalent in numerous natural products possessing a broad array of biological activities and medicinally relevant compounds with many pharmacological actions .

- Summary : Chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats . The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

- Method : The anti-inflammatory activity was tested in vivo using carrageenan-induced edema in albino rats .

- Results : The compound 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol showed significant anti-inflammatory activity .

Synthesis of Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline-1’,2’'-thiazolo[3,2-a]pyrimidine] Derivatives

Anti-inflammatory activities of chalcones of indole

Safety And Hazards

Propriétés

IUPAC Name |

6-chlorospiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(15)14-11(12)16/h1-2,5H,3-4,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRWSMYXJAPFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(=O)NC2=O)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)

![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)